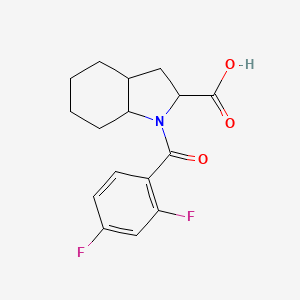

1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-difluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO3/c17-10-5-6-11(12(18)8-10)15(20)19-13-4-2-1-3-9(13)7-14(19)16(21)22/h5-6,8-9,13-14H,1-4,7H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUQQFKZSRXZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid typically involves the following steps:

Formation of the Octahydroindole Ring: The octahydroindole ring can be synthesized through hydrogenation of indole derivatives under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C).

Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Carboxylation: The final step involves carboxylation of the indole ring, which can be achieved using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4

Substitution: Amines, thiols, NaH, DMF

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

1-(2,4-Difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It can be utilized in the development of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzoyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural Analogs in the Octahydroindole Carboxylic Acid Family

Trandolapril and Trandolaprilat Trandolapril, a well-known angiotensin-converting enzyme (ACE) inhibitor, shares the octahydroindole-2-carboxylic acid backbone but differs in its substitution pattern. Trandolapril’s structure includes an ethoxycarbonyl group and a phenylpropyl-alanine side chain, whereas the target compound features a 2,4-difluorobenzoyl group .

- Physicochemical Properties :

Synthetic Derivatives in Indole-2-Carboxamide Series

describes indole-2-carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) synthesized via condensation reactions. These compounds share the indole-2-carboxylic acid framework but lack the octahydroindole core and fluorine substitutions at the benzoyl group .

- Key Differences: The octahydroindole core in the target compound introduces conformational rigidity, which may enhance binding specificity to enzymatic pockets.

Fluorinated Carboxylic Acid Derivatives

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

This compound (CAS 166196-11-8) shares a difluorinated aromatic system but differs in its heterocyclic core (triazole vs. indole) and substitution pattern .

- Structural Impact :

- The triazole ring may engage in hydrogen bonding or π-π stacking interactions distinct from the indole scaffold.

- The 2,6-difluorobenzyl group in this analog vs. the 2,4-difluorobenzoyl group in the target compound alters electronic distribution and steric bulk, influencing receptor affinity.

7-Chloro-1H-indole-2-carboxylic Acid

With a chlorine atom at the 7-position of the indole ring (CAS 28899-75-4), this analog highlights the effect of halogen position on bioactivity. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but increase steric hindrance .

Therapeutic Class Analogs

p38 MAP Kinase Inhibitors describes a tert-butyl ester prodrug containing a 2,4-difluorobenzoyl group, which is hydrolyzed to an active acid for p38 MAP kinase inhibition.

Biological Activity

1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound, which has the molecular formula C16H17F2NO3 and a molar mass of 309.31 g/mol, exhibits a bicyclic structure that includes an octahydroindole framework along with a difluorobenzoyl moiety and a carboxylic acid group. The presence of both hydrophobic and polar functionalities suggests potential interactions with various biological systems, making it a subject of interest in pharmacological research.

The compound's structural features include:

- Molecular Formula : C16H17F2NO3

- Molar Mass : 309.31 g/mol

- CAS Number : 2173637-74-4

These properties indicate that the compound may exhibit significant biological activity, particularly as a potential pharmacological agent due to its ability to interact with biological macromolecules.

Preliminary studies suggest that this compound may interact with various biological targets, including receptors involved in neurological functions. The difluorobenzoyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The compound's ability to undergo metabolic transformations in biological systems further supports its pharmacological potential .

In Vitro Studies

In vitro studies have demonstrated the compound's antimicrobial properties. For instance, compounds structurally related to this compound have shown significant antibacterial activity against various Gram-negative bacteria. The diameter of inhibition zones (DIZ) for these compounds ranged from 11–15 mm, with minimum inhibitory concentration (MIC) values around 250 µg/mL against certain strains .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals variations in substituents while maintaining the core octahydroindole structure. This comparison is crucial for understanding how different modifications affect biological activity.

| Compound Name | Structural Features |

|---|---|

| 1-(4-fluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid | Similar octahydroindole structure with fluorine substitution |

| (2S,3aR)-3-(4-methoxybenzoyl)-octahydro-1H-indole-2-carboxylic acid | Contains methoxy group; similar stereochemistry |

| (2R,3aS)-1-(3-chlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid | Chlorine substitution; retains core indole structure |

This table illustrates how variations in substituents can impact the compound's biological activity.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of indole-based compounds for their antimicrobial properties. For example, studies have shown that certain indole derivatives exhibit potent antifungal activity against Candida species, with MIC values as low as 2 µg/mL . These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step processes, such as condensation of benzoyl chloride derivatives with indole precursors followed by reductive cyclization. Optimization requires careful control of temperature, solvent polarity, and catalyst selection. For example, acetic acid with sodium acetate as a base can facilitate cyclization in indole-carboxylic acid derivatives . Statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial-and-error approaches by systematically varying parameters like molar ratios and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and substituent positioning. Single-crystal X-ray diffraction provides definitive conformational data, as demonstrated for structurally analogous indole derivatives, with R-factors <0.05 ensuring accuracy . High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da) .

Q. How can HPLC methods be tailored to assess purity and stability?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–280 nm) is standard. Gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar impurities. Stability studies under varying temperatures (4°C to 40°C) and pH (3–9) identify degradation pathways, with purity thresholds >95% recommended for biological assays .

Advanced Research Questions

Q. How do computational quantum chemical calculations enhance reaction design and mechanistic understanding?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates, reducing experimental bottlenecks. For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis clarify mechanisms of benzoylation or cyclization steps. Coupling these with experimental kinetics (e.g., Eyring plots) validates activation energies (±2 kcal/mol accuracy) .

Q. What strategies resolve discrepancies between predicted and observed stereochemical outcomes?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers for empirical validation. Computational stereoelectronic analysis (e.g., NBO or AIM studies) identifies hyperconjugative effects influencing stereoselectivity. For octahydroindole derivatives, axial vs equatorial substituent positioning significantly impacts hydrogen-bonding networks (3 donors/acceptors) and topological polar surface area (~49 Ų) .

Q. How can machine learning (ML) models accelerate the discovery of derivatives with enhanced bioactivity?

- Methodological Answer : ML-trained on datasets of indole-carboxylic acid analogs (e.g., IC₅₀ values, solubility) predicts bioactivity cliffs. Feature importance analysis highlights substituents (e.g., 2,4-difluorophenyl) contributing to target binding. Active learning loops iteratively refine synthetic priorities, reducing development cycles by 30–50% .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., benzoylation). In-line PAT (Process Analytical Technology) tools (e.g., FTIR, Raman) monitor intermediate formation in real time. Kinetic modeling avoids racemization, particularly at labile stereocenters (3 confirmed stereocenters in the octahydroindole core) .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C in PBS buffer). Computational logP predictions (e.g., XLogP3) can cross-validate empirical measurements. Discrepancies often arise from polymorphic forms, which XRD or DSC (Differential Scanning Calorimetry) can characterize .

Q. What experimental controls are essential when comparing catalytic efficiencies in derivative synthesis?

- Methodological Answer : Internal standards (e.g., deuterated analogs) control for instrument drift. Blank reactions identify background interference. Turnover frequency (TOF) calculations normalize catalyst performance, while Hammett plots correlate substituent electronic effects with reaction rates .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.